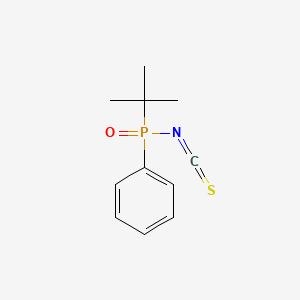
tert-Butyl(phenyl)phosphinic isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(phenyl)phosphinic isothiocyanate is an organophosphorus compound that features both a phosphinic acid derivative and an isothiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(phenyl)phosphinic isothiocyanate typically involves the reaction of tert-butyl(phenyl)phosphinic chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(phenyl)phosphinic isothiocyanate can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Oxidation and Reduction: The phosphinic moiety can be oxidized to phosphine oxides or reduced to phosphines under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Oxidizing Agents: Hydrogen peroxide and other peroxides can oxidize the phosphinic group.
Reducing Agents: Lithium aluminum hydride and other hydride donors can reduce the phosphinic group.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Phosphine Oxides: Formed from the oxidation of the phosphinic group.
Phosphines: Formed from the reduction of the phosphinic group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(phenyl)phosphinic isothiocyanate is used as a reagent for the synthesis of various organophosphorus compounds
Biology
The compound’s ability to modify proteins through the isothiocyanate group makes it useful in biological research. It can be used to label proteins or to create protein conjugates for studying protein function and interactions.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its reactivity with biological molecules suggests it could be used to develop new drugs or diagnostic tools.
Industry
In industrial applications, the compound can be used to modify surfaces or materials to impart specific properties, such as increased reactivity or stability.
Wirkmechanismus
The mechanism of action of tert-Butyl(phenyl)phosphinic isothiocyanate involves the reactivity of the isothiocyanate group with nucleophiles. This group can form covalent bonds with amino groups in proteins, leading to the modification of protein function. The phosphinic moiety can interact with metal ions or other electrophiles, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the phosphinic group.
tert-Butyl isothiocyanate: Similar in structure but lacks the phenyl and phosphinic groups.
Phenylphosphinic acid: Contains the phosphinic group but lacks the isothiocyanate group.
Uniqueness
tert-Butyl(phenyl)phosphinic isothiocyanate is unique due to the presence of both the phosphinic and isothiocyanate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in scientific research.
Eigenschaften
CAS-Nummer |
54100-46-8 |
|---|---|
Molekularformel |
C11H14NOPS |
Molekulargewicht |
239.28 g/mol |
IUPAC-Name |
[tert-butyl(isothiocyanato)phosphoryl]benzene |
InChI |
InChI=1S/C11H14NOPS/c1-11(2,3)14(13,12-9-15)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI-Schlüssel |
LZBKGEQJDXMESR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide](/img/structure/B14631753.png)
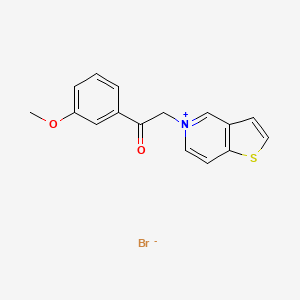
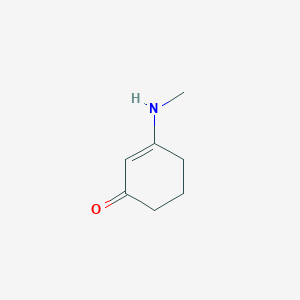

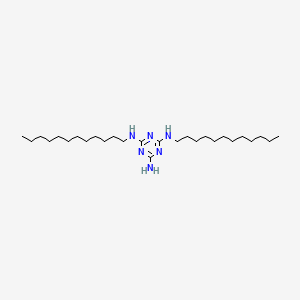
![(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine](/img/structure/B14631768.png)

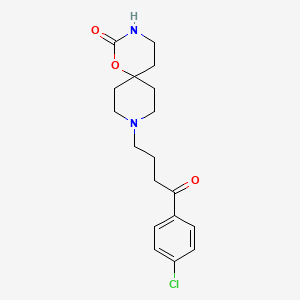
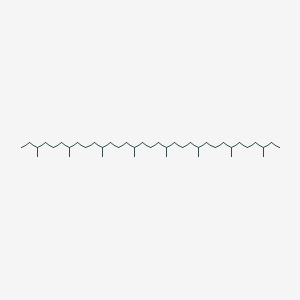

![2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14631789.png)
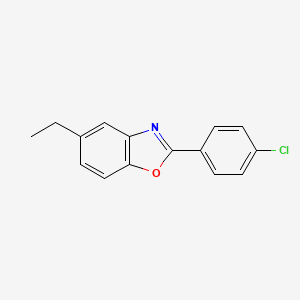
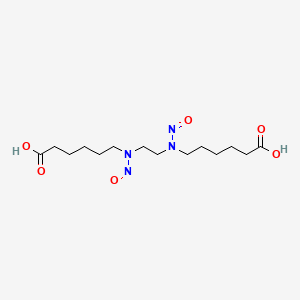
![[2-(Phenylcarbamoyl)phenyl]phosphonic acid](/img/structure/B14631802.png)
